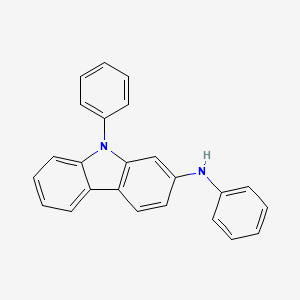

N,9-Diphenyl-9H-carbazol-2-amine

Description

The exact mass of the compound this compound is 334.146998583 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,9-diphenylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVOQKHZCNGWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301563 | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427316-55-9 | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427316-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,9-Diphenyl-9H-carbazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,9-Diphenyl-9H-carbazol-2-amine chemical structure and properties

An In-depth Technical Guide to N,9-Diphenyl-9H-carbazol-2-amine

Introduction

This compound is a specialized organic compound built upon a carbazole core. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.[1][2] The carbazole structure consists of a five-membered nitrogen-containing ring fused between two benzene rings, creating a rigid, planar, and electron-rich system.[1][2] The strategic addition of phenyl groups at the N9 and C2 positions, as in this compound, further modulates these properties. This functionalization enhances solubility, thermal stability, and charge-transport characteristics, making the molecule a compound of significant interest for researchers in organic electronics and medicinal chemistry.[3][4]

This guide serves as a technical resource for scientists and drug development professionals, offering a detailed examination of the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its primary applications, with a focus on the field of organic electronics.

Chemical Structure and Nomenclature

The foundational structure of this compound is the tricyclic 9H-carbazole. A phenyl group is substituted at the nitrogen atom (position 9), and an aniline group (a phenylamine) is attached at position 2 of the carbazole skeleton. This specific arrangement of aromatic rings creates a non-linear, π-conjugated system that dictates its electronic behavior.

Figure 1: Chemical Structure of this compound.

IUPAC Name: this compound CAS Number: 1427316-55-9[5] Synonyms: N,9-diphenylcarbazol-2-amine[6]

Physicochemical Properties

The properties of this compound are derived from its complex aromatic structure. The extended π-system and the presence of nitrogen atoms influence its electronic characteristics, while the bulky phenyl groups affect its solubility and thermal stability.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈N₂ | [6] |

| Molecular Weight | 334.41 g/mol | [7] |

| Monoisotopic Mass | 334.146999 g/mol | [6] |

| Predicted XlogP | 6.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| Rotatable Bond Count | 3 | [9] |

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of this compound can be achieved through several modern organic chemistry reactions, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, which is ideal for constructing this molecule. The causality behind this choice lies in the high efficiency and functional group tolerance of palladium catalysts in coupling aryl halides with amines.

A plausible synthetic approach involves the coupling of 2-bromo-9-phenyl-9H-carbazole with aniline.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-9-phenyl-9H-carbazole (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like XPhos (0.05 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically heterogeneous.

-

Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Figure 2: Generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

Structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.[10][11]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum would show a complex series of signals in the aromatic region (typically 6.5-8.5 ppm). Distinct multiplets would correspond to the protons on the carbazole core and the two different phenyl rings. A characteristic broad singlet for the N-H proton of the amine group would also be expected.

-

¹³C NMR: The carbon NMR spectrum would display a number of signals corresponding to the 24 carbon atoms in the molecule. The chemical shifts would confirm the presence of multiple distinct aromatic environments.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching for the secondary amine (around 3400 cm⁻¹), C-H stretching for the aromatic rings (around 3100-3000 cm⁻¹), and C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z corresponding to its molecular formula, C₂₄H₁₈N₂.[10]

Applications in Research and Development

The unique electronic properties of the carbazole core make its derivatives, including this compound, highly valuable in the field of organic electronics.[2][4]

Organic Light-Emitting Diodes (OLEDs)

The primary application of this class of molecules is as a Hole-Transporting Material (HTM) in OLEDs.[12][13]

-

Mechanism of Action: In an OLED device, an electric current is applied across a stack of thin organic layers. The HTM facilitates the efficient injection of positive charge carriers (holes) from the anode and transports them to the emissive layer (EML). The electron-rich nature and high aromaticity of the carbazole moiety provide excellent hole transport capabilities.[2][13] The phenyl substituents help ensure good morphological stability of the thin film, which is crucial for device longevity and preventing degradation from Joule heating.[12]

-

Device Performance: The use of high-performance HTMs like this compound is critical for achieving high efficiency, brightness, and operational stability in OLED displays and lighting.[4] By fine-tuning the energy levels of the HTM to match the anode and the EML, charge injection barriers can be minimized, leading to improved device performance.[14]

Figure 3: Role of this compound as an HTL in a typical OLED device structure.

Other Potential Applications

-

Perovskite Solar Cells (PSCs): Similar to OLEDs, carbazole derivatives are explored as HTMs in PSCs, where they are responsible for extracting positive charges from the perovskite absorber layer.[15]

-

Medicinal Chemistry: The carbazole scaffold is present in various naturally occurring and synthetic compounds with a wide range of biological activities.[1] While specific data for this compound is limited, related N-substituted carbazoles have been investigated for antimicrobial and antitumor activities.[1] This suggests potential, though currently unexplored, avenues in drug discovery.

Conclusion

This compound is a highly functionalized aromatic amine with a robust carbazole core. Its synthesis is accessible through modern palladium-catalyzed coupling methods, and its structure is readily characterizable by standard spectroscopic techniques. The key strengths of this molecule—excellent hole-transport properties, high thermal stability, and good film-forming characteristics—position it as a valuable component in the development of high-performance organic electronic devices, particularly as a hole-transporting material in OLEDs. While its primary application lies in materials science, the inherent biological relevance of the carbazole nucleus may open future research paths in medicinal chemistry.

References

- Barbe, J., & Sch-Gomez, G. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET.

- PubChemLite. This compound (C24H18N2). Université du Luxembourg.

- BLDpharm. 1427316-55-9|this compound.

- Smolecule. 9-Phenyl-9H-carbazol-2-amine.

- BLDpharm. 929099-71-8|N,N-Diphenyl-9H-carbazol-2-amine.

- PrepChem.com. Synthesis of a. 9H-Carbazol-9-amine.

- Asif, M. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.

- Guidechem. 9-phenyl-9H-Carbazol-2-amine 1257982-95-8 wiki.

- Unknown Author. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics.

- Benchchem. Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

-

MDPI. 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[6][7]oxadiazolo[3,4-d]pyridazine. Available at:

- Organic Chemistry Portal. Carbazole synthesis.

- PubChem. N,N-Diphenyl-9H-carbazol-3-amine.

- Chemdiv. Compound N-(9H-carbazol-9-yl)-3-phenylprop-2-en-1-imine.

- Wikipedia. Metal–organic framework.

- NIST WebBook. 9H-Carbazole, 9-phenyl-.

- ChemicalBook. N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-aMine | 1160294-96-1.

- ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives.

- MDPI. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.

- MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

- KTU ePubl. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors.

- CORE. Novel Liquid Crystalline Organic Semiconducting Oligomers Incorporating N-Heterocyclic Carbazole Moieties for fluorescent OLEDs.

- ResearchGate. (PDF) N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine.

- Benchchem. Application Notes: 9-ethyl-9H-carbazole-2-carbaldehyde as a Versatile Building Block for Organic Semiconductors.

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 9-Phenyl-9H-carbazol-2-amine [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 1427316-55-9|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C24H18N2) [pubchemlite.lcsb.uni.lu]

- 7. 929099-71-8|N,N-Diphenyl-9H-carbazol-2-amine|BLD Pharm [bldpharm.com]

- 8. N,N-Diphenyl-9H-carbazol-3-amine | C24H18N2 | CID 58827486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors [epubl.ktu.edu]

An In-depth Technical Guide to the Synthesis of N,9-Diphenyl-9H-carbazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to N,9-Diphenyl-9H-carbazol-2-amine , a molecule of significant interest in the fields of organic electronics and medicinal chemistry. The unique electronic properties of the carbazole core, coupled with the tunable characteristics imparted by diphenyl substitution, make this compound a valuable target for novel material and drug development. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important molecule.

Introduction: The Significance of Substituted Carbazoles

Carbazole and its derivatives are a well-established class of heterocyclic compounds renowned for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1] These attributes have led to their widespread application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The introduction of aryl substituents at the nitrogen (N9) and other positions on the carbazole ring system allows for the fine-tuning of the molecule's electronic and physical properties, making them highly versatile building blocks in materials science. This compound, with phenyl groups at both the nitrogen and the 2-position amine, represents a sophisticated example of how structural modifications can be used to modulate the optoelectronic properties of the carbazole scaffold.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The final C-N bond formation, attaching the phenyl group to the 2-amino substituent, is a key disconnection. This leads to the pivotal intermediate, 9-Phenyl-9H-carbazol-2-amine . This intermediate can, in turn, be derived from a suitably functionalized carbazole precursor.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic routes, both of which will be discussed in detail. The choice between these pathways will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Core Synthetic Pathways

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies. The two most prominent and reliable methods for the formation of the key C-N bonds are the Buchwald-Hartwig Amination and the Ullmann Condensation .

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] Its high functional group tolerance and generally milder reaction conditions compared to traditional methods make it a preferred choice for many synthetic chemists.[2]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application to this compound Synthesis:

A plausible two-step synthesis using the Buchwald-Hartwig amination is outlined below:

Step 1: Synthesis of 9-Phenyl-9H-carbazole-2-amine

This intermediate can be prepared via the palladium-catalyzed amination of 2-bromo-9-phenyl-9H-carbazole. The starting material, 2-bromo-9-phenyl-9H-carbazole, can be synthesized by the N-arylation of 2-bromocarbazole with iodobenzene or bromobenzene.

Step 2: Synthesis of this compound

The final product is obtained by the N-arylation of 9-Phenyl-9H-carbazol-2-amine with iodobenzene or bromobenzene.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While traditionally requiring harsh reaction conditions, modern modifications utilizing ligands have made this method more accessible and milder.[4]

Mechanism: The mechanism of the Ullmann C-N coupling is thought to involve the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination to yield the product.

Application to this compound Synthesis:

Similar to the Buchwald-Hartwig approach, a two-step synthesis can be envisioned:

Step 1: Synthesis of 9-Phenyl-9H-carbazol-2-amine

This can be achieved by the copper-catalyzed coupling of 2-aminocarbazole with iodobenzene.

Step 2: Synthesis of this compound

The final product is then synthesized via the Ullmann condensation of 9-Phenyl-9H-carbazol-2-amine with iodobenzene.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established methodologies for analogous transformations.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Step 1: Synthesis of 9-Phenyl-9H-carbazole

This initial step provides the core carbazole structure with the N-phenyl substituent.

-

Materials:

-

9H-Carbazole

-

Bromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (1.0 M in toluene)

-

Potassium carbonate (K₂CO₃)

-

18-Crown-6

-

Xylene (anhydrous)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (e.g., 1 mol%) and tri-tert-butylphosphine (e.g., 4 mol%).

-

Add anhydrous xylene and stir the mixture at room temperature for 20 minutes.

-

To this catalyst mixture, add 9H-carbazole (1.0 eq), bromobenzene (1.5 eq), 18-Crown-6 (0.1 eq), and potassium carbonate (1.5 eq).[5]

-

Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature. Decant the xylene solution to separate it from the solid residues.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 9-phenylcarbazole.[5]

-

Step 2: Bromination of 9-Phenyl-9H-carbazole to 2-Bromo-9-phenyl-9H-carbazole

-

Materials:

-

9-Phenyl-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 9-phenyl-9H-carbazole (1.0 eq) in DMF in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-bromo-9-phenyl-9H-carbazole.

-

Step 3: Amination of 2-Bromo-9-phenyl-9H-carbazole to 9-Phenyl-9H-carbazol-2-amine

-

Materials:

-

2-Bromo-9-phenyl-9H-carbazole

-

Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and NaOtBu (1.4 eq).

-

Add 2-bromo-9-phenyl-9H-carbazole (1.0 eq) and the ammonia source (1.2 eq).

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis for benzophenone imine).

-

Purify the crude product by column chromatography to obtain 9-Phenyl-9H-carbazol-2-amine.

-

Step 4: N-Arylation of 9-Phenyl-9H-carbazol-2-amine to this compound

-

Materials:

-

9-Phenyl-9H-carbazol-2-amine

-

Iodobenzene or Bromobenzene

-

Pd₂(dba)₃

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a glovebox, combine 9-Phenyl-9H-carbazol-2-amine (1.0 eq), iodobenzene (1.2 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), tBuXPhos (e.g., 2-4 mol%), and NaOtBu (1.4 eq) in a Schlenk tube.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture (e.g., 110 °C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool to room temperature, and work up as described in the previous step.

-

Purify the final product by column chromatography on silica gel to yield this compound.

-

Protocol 2: Synthesis via Ullmann Condensation

Step 1: Synthesis of 9-Phenyl-9H-carbazole

This step is identical to Step 1 in Protocol 1, or can be achieved via an Ullmann coupling of 9H-carbazole and iodobenzene using a copper catalyst.

-

Materials:

-

9H-Carbazole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

To a Schlenk tube, add 9H-carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill with an inert gas.

-

Add anhydrous DMF.

-

Heat the reaction mixture (e.g., 120 °C) for 24 hours.

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography to obtain 9-phenylcarbazole.

-

Step 2: Nitration of 9-Phenyl-9H-carbazole to 2-Nitro-9-phenyl-9H-carbazole

-

Materials:

-

9-Phenyl-9H-carbazole

-

Nitric acid

-

Acetic acid

-

-

Procedure:

-

Dissolve 9-phenyl-9H-carbazole in glacial acetic acid.

-

Cool the solution in an ice bath and add a mixture of nitric acid and acetic acid dropwise.

-

Stir the reaction mixture at low temperature for a few hours.

-

Pour the reaction mixture onto ice and collect the precipitate by filtration.

-

Wash the solid with water until neutral and dry to obtain 2-nitro-9-phenyl-9H-carbazole.

-

Step 3: Reduction of 2-Nitro-9-phenyl-9H-carbazole to 9-Phenyl-9H-carbazol-2-amine

-

Materials:

-

2-Nitro-9-phenyl-9H-carbazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend 2-nitro-9-phenyl-9H-carbazole in ethanol.

-

Add SnCl₂·2H₂O (excess) and heat the mixture to reflux.

-

Alternatively, use iron powder in the presence of a small amount of HCl.

-

After the reaction is complete (monitored by TLC), cool the mixture and make it basic with an aqueous solution of sodium hydroxide or sodium carbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography to yield 9-Phenyl-9H-carbazol-2-amine.

-

Step 4: N-Arylation of 9-Phenyl-9H-carbazol-2-amine to this compound

-

Materials:

-

9-Phenyl-9H-carbazol-2-amine

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

L-proline or another suitable ligand

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

-

Procedure:

-

Combine 9-Phenyl-9H-carbazol-2-amine (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq) in a Schlenk tube.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous DMSO.

-

Heat the reaction mixture (e.g., 90-110 °C) for 24-48 hours.

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

-

Data Presentation: Comparative Analysis of Synthesis Pathways

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based | Copper-based |

| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids, etc. |

| Reaction Temp. | Generally milder (80-120 °C) | Often higher (100-200 °C), though modern methods are milder |

| Substrate Scope | Very broad | Traditionally more limited, but improving with new ligands |

| Functional Group Tol. | High | Can be sensitive to certain functional groups |

| Cost | Palladium is a precious metal | Copper is more abundant and less expensive |

| Toxicity | Palladium and phosphine ligands can be toxic | Copper has lower toxicity |

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through established modern synthetic methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. The choice of pathway will be dictated by factors such as cost, scale, and available laboratory resources. The Buchwald-Hartwig approach generally offers milder conditions and a broader substrate scope, while recent advancements in Ullmann-type reactions have made them increasingly competitive.

As the demand for novel organic electronic materials continues to grow, the development of efficient and scalable syntheses for highly functionalized carbazole derivatives like this compound will remain a critical area of research. Future efforts will likely focus on further reducing catalyst loading, employing more environmentally benign solvents, and developing even more efficient and selective catalytic systems.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Barca, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(5), 3443–3455. [Link]

-

Yang, G., et al. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Tetrahedron, 74(20), 2475-2483. [Link]

-

PubChemLite. (n.d.). This compound (C24H18N2). [Link]

-

Organic Chemistry Frontiers. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 8(15), 4147-4154. [Link]

-

Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

-

ChemRxiv. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Buchwald, S. L., et al. (2013). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 52(41), 10854-10857. [Link]

-

ResearchGate. (2018). Scope of N-arylation of carbazole with different iodobenzenes. [Link]

Sources

Spectroscopic Elucidation of N,9-Diphenyl-9H-carbazol-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,9-Diphenyl-9H-carbazol-2-amine. As a molecule of interest in materials science and pharmaceutical research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous carbazole derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid carbazole core with phenyl substitutions at the N9 position and an amine group at the C2 position, which in turn is attached to another phenyl group. This unique arrangement of aromatic systems and a secondary amine functional group gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the specific details of each spectroscopic technique and how they collectively contribute to the unequivocal structural confirmation of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 6.5-8.5 ppm) and a characteristic signal for the amine proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-4 |

| ~7.9 | d | 1H | H-5 |

| ~7.2-7.6 | m | 11H | Aromatic Protons (Phenyl rings & Carbazole) |

| ~7.1 | dd | 1H | H-3 |

| ~6.9 | d | 1H | H-1 |

| ~5.7 | s | 1H | N-H |

Interpretation and Causality:

-

The downfield shifts of H-4 and H-5 are attributed to the anisotropic effect of the fused aromatic system and the influence of the nitrogen atom.

-

The protons on the two phenyl rings and the remaining protons of the carbazole core are expected to resonate as a complex multiplet in the range of 7.2-7.6 ppm.

-

The amine proton (N-H) is expected to appear as a broad singlet around 5.7 ppm, the exact position of which can be concentration and solvent dependent. Deuterium exchange (addition of D₂O) would cause this signal to disappear, confirming its assignment.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-N (Amine) |

| ~140 | C-N (Carbazole) |

| ~137 | Quaternary Carbons (Phenyl) |

| ~129 | CH (Phenyl) |

| ~127 | CH (Phenyl) |

| ~126 | CH (Phenyl) |

| ~123 | CH (Carbazole) |

| ~120 | CH (Carbazole) |

| ~119 | Quaternary Carbons (Carbazole) |

| ~110 | CH (Carbazole) |

| ~109 | CH (Carbazole) |

Interpretation and Causality:

-

The carbon atoms directly attached to nitrogen (C-2 and the quaternary carbons of the N-phenyl ring) are expected to be significantly deshielded and appear at the lower end of the spectrum.

-

The remaining aromatic carbons of the carbazole and phenyl rings will resonate in the typical range of 110-140 ppm.

-

The specific assignments can be further confirmed by advanced NMR techniques such as HSQC and HMBC experiments.

Experimental Protocol for NMR Spectroscopy[2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment (e.g., PENDANT, DEPT).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3350-3310 | N-H Stretch (Secondary Amine) | Medium |

| 3100-3000 | C-H Stretch (Aromatic) | Medium |

| 1600-1450 | C=C Stretch (Aromatic) | Strong |

| 1335-1250 | C-N Stretch (Aromatic Amine) | Strong |

| 910-665 | N-H Wag (Secondary Amine) | Broad |

Interpretation and Causality:

-

A key diagnostic peak is the N-H stretching vibration of the secondary amine, expected as a single, medium-intensity band in the 3350-3310 cm⁻¹ region.[2]

-

The presence of multiple aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

A strong band corresponding to the C-N stretching of the aromatic amine should be observable between 1335-1250 cm⁻¹.[2]

-

A broad N-H wagging band is also anticipated in the fingerprint region.[2]

Experimental Protocol for IR Spectroscopy[4]

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 334.15 | [M]⁺˙ |

| 335.15 | [M+H]⁺ |

| 357.14 | [M+Na]⁺ |

| 242.11 | [M-C₆H₅NH]⁺ |

| 167.07 | [Carbazole]⁺ |

Data predicted based on PubChem entry for this compound (CID 118220370).[3]

Interpretation and Fragmentation:

The molecular ion peak ([M]⁺˙) is expected at m/z 334.15, corresponding to the molecular formula C₂₄H₁₈N₂. A common fragmentation pathway would involve the cleavage of the C-N bond between the carbazole core and the aminophenyl group, leading to a fragment at m/z 242.11. Further fragmentation could result in the formation of the stable carbazole radical cation at m/z 167.07.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry[2]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and comprehensive characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, the predicted data based on established spectroscopic principles and analogous compounds offer a reliable framework for its identification and structural elucidation. The experimental protocols detailed in this guide provide a standardized approach for obtaining high-quality spectroscopic data for this and related carbazole derivatives.

References

- Benchchem.

-

Gündoğdu, L., Şen, N., Gündoğdu Hızlıateş, C., & Ergün, M. Y. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence, 27(6), 2095–2100. [Link]

- PubChem. This compound (C24H18N2).

- University of Regensburg. IR Spectroscopy Tutorial: Amines.

- Benchchem. Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

Molecular formula and weight of N,9-Diphenyl-9H-carbazol-2-amine

An In-Depth Technical Guide to N,9-Diphenyl-9H-carbazol-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic semiconductor and potential pharmacological scaffold. The document details its core chemical and physical properties, provides a validated synthetic protocol via the Buchwald-Hartwig amination, outlines expected analytical characterization data, and explores its primary applications in organic electronics as a hole-transporting material. This guide is intended for researchers and scientists in materials science and drug development, offering both foundational data and practical, field-proven insights into the compound's synthesis and application.

Introduction

The carbazole heterocycle is a cornerstone structural motif in both materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart favorable photophysical and electronic properties, making it a critical component in organic light-emitting diodes (OLEDs) and photovoltaic devices. In the pharmaceutical realm, the carbazole scaffold is present in numerous compounds exhibiting a wide range of biological activities.[1]

This compound represents a significant derivative, featuring phenyl substitutions at both the nitrogen atom (N9 position) of the carbazole ring and on the amine substituent at the C2 position. This specific substitution pattern enhances the molecule's thermal and morphological stability while modulating its electronic properties, making it a compound of high interest for advanced applications. This guide serves to consolidate the key technical information required for the synthesis, characterization, and utilization of this specific carbazole derivative.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, for analytical characterization, and for understanding the compound's general handling and solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₈N₂ | [2][3][4] |

| Molecular Weight | 334.41 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1427316-55-9 | [2] |

| Appearance | Typically a white to off-white solid | Inferred |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [2] |

| Predicted XlogP | 6.5 | [4] |

Synthesis and Purification

The formation of the C-N bonds required to produce this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5] This method is renowned for its high efficiency and tolerance of a wide range of functional groups. The synthesis involves a two-step process: first, the N-arylation of the carbazole core, followed by the amination of a halogenated precursor.

Rationale for Synthetic Strategy

The Buchwald-Hartwig amination is selected for its reliability in forming aryl-amine bonds. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Buchwald-Hartwig procedures for similar carbazole derivatives.

Reactants:

-

2-Bromo-9-phenyl-9H-carbazole (1 equivalent)

-

Aniline (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

Tri-tert-butylphosphine (0.08 equivalents)

-

Sodium tert-butoxide (1.4 equivalents)

-

Anhydrous Toluene (solvent)

Procedure:

-

Inert Atmosphere: To a dry, oven-baked Schlenk flask, add the 2-Bromo-9-phenyl-9H-carbazole, sodium tert-butoxide, and the palladium catalyst, Pd₂(dba)₃.

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 10 minutes. Add the tri-tert-butylphosphine ligand, followed by the aniline.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following section describes the expected outcomes from standard analytical techniques.[6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 6.8-8.2 ppm) will show complex multiplets corresponding to the protons on the carbazole and phenyl rings. A characteristic singlet or broad singlet for the N-H proton of the secondary amine will be present. Integration should correspond to the 18 protons. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-150 ppm) corresponding to the 24 carbon atoms in their unique electronic environments. |

| FT-IR (cm⁻¹) | - N-H stretch for the secondary amine (approx. 3350-3450 cm⁻¹)- Aromatic C-H stretches (approx. 3000-3100 cm⁻¹)- C=C aromatic ring stretches (approx. 1450-1600 cm⁻¹)- C-N stretches (approx. 1250-1350 cm⁻¹) |

| Mass Spec. (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z ≈ 334.15 or 335.15, respectively, confirming the molecular weight.[4] |

| HPLC/UPLC | A single major peak under appropriate chromatographic conditions, indicating high purity (typically >98%). |

Applications and Research Interest

The unique structure of this compound makes it a prime candidate for several high-technology and research applications.

-

Organic Electronics (OLEDs): The primary application for this class of molecules is as a Hole-Transporting Material (HTM) in OLED devices.[7][8] The carbazole core is an excellent hole transporter, and the addition of phenyl groups enhances the material's glass transition temperature (Tg), leading to more thermally stable and durable devices.[7] Its electronic properties can be fine-tuned to ensure efficient injection of holes from the anode and transport to the emissive layer.

-

Perovskite Solar Cells (PSCs): Similar to OLEDs, the hole-transporting properties of carbazole derivatives are highly valuable in PSCs. They can serve as the HTM layer that selectively extracts holes from the perovskite absorber layer, contributing to high power conversion efficiencies.

-

Medicinal Chemistry Scaffold: N-substituted carbazole derivatives have been investigated for a range of biological activities, including antimicrobial and antitumor properties.[1] The lipophilic nature of this compound may facilitate its passage through cell membranes, making it an interesting scaffold for the design of new therapeutic agents.

Structure-Application Relationship Diagram

Caption: Relationship between molecular structure, properties, and applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a highly functionalized organic molecule with significant potential, particularly in the field of organic electronics. Its robust chemical properties, combined with a well-established synthetic route via Buchwald-Hartwig amination, make it an accessible and valuable component for the development of next-generation OLEDs and solar cells. Further research into its biological properties may also open new avenues in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile compound.

References

-

N,9-Diphenyl-9H-carbazol-3-amine - LabSolutions. (URL: [Link])

-

This compound (C24H18N2) - PubChemLite. (URL: [Link])

-

Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions - CONICET. (URL: [Link])

-

Synthesis of a. 9H-Carbazol-9-amine - PrepChem.com. (URL: [Link])

-

Carbazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. (URL: [Link])

-

4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][9][10]oxadiazolo[3,4-d]pyridazine - MDPI. (URL: [Link])

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI. (URL: [Link])

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. (URL: [Link])

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1427316-55-9|this compound|BLD Pharm [bldpharm.com]

- 3. 929099-71-8|N,N-Diphenyl-9H-carbazol-2-amine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C24H18N2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 4539-51-9|9H-Carbazol-2-amine|BLD Pharm [bldpharm.com]

- 10. Page loading... [guidechem.com]

The Tunable World of Carbazole Derivatives: A Technical Guide to Their Electronic Properties and Applications

For researchers, chemists, and material scientists, the carbazole moiety represents a cornerstone in the design of functional organic materials. Its rigid, planar, and electron-rich structure provides a versatile scaffold for developing molecules with tailored electronic and photophysical properties. This guide offers an in-depth exploration of the electronic characteristics of carbazole derivatives, the experimental rationale behind their design and characterization, and their impactful applications in modern electronics.

The Carbazole Core: An Intrinsic Powerhouse

At its heart, the 9H-carbazole is a tricyclic aromatic heterocycle with a nitrogen atom that imparts a strong electron-donating character.[1] This inherent property, combined with its rigid planar structure, facilitates efficient electron delocalization across its π-conjugated system.[2] These fundamental characteristics are the bedrock of its utility, leading to:

-

Excellent Hole-Transporting Capabilities: The electron-rich nature of the carbazole core makes it an excellent p-type semiconductor, facilitating the movement of positive charge carriers (holes).[3][4][5]

-

High Thermal and Chemical Stability: The aromaticity of the carbazole framework confers significant stability, a crucial attribute for the longevity of electronic devices.[3][4]

-

High Photoluminescence Quantum Yields: Many carbazole derivatives are highly fluorescent, efficiently converting absorbed light into emitted light.[6][7]

-

Tunable Electronic Structure: The true power of carbazole lies in the ability to functionalize its core at various positions (primarily C-3, C-6, and N-9), allowing for precise tuning of its electronic properties.[4][6][7]

The strategic modification of the carbazole skeleton is the key to unlocking its full potential for specific applications.

Molecular Engineering: Tailoring Electronic Properties Through Functionalization

The electronic properties of carbazole derivatives, particularly their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be meticulously controlled through chemical synthesis.[8][9][10][11] The energy levels of the HOMO and LUMO, and the gap between them, dictate a molecule's charge injection/transport capabilities, absorption and emission wavelengths, and overall device performance.[12]

The Influence of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the carbazole core has predictable effects on its electronic structure.[2]

-

Electron-Donating Groups (e.g., alkyl, alkoxy, arylamine): When attached to the carbazole core, EDGs increase the electron density, leading to a destabilization (raising) of the HOMO level. This generally results in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra.[2]

-

Electron-Withdrawing Groups (e.g., cyano, nitro, oxadiazole): Conversely, EWGs decrease the electron density of the carbazole ring, stabilizing (lowering) both the HOMO and LUMO levels.[2][13][14] This often leads to a larger HOMO-LUMO gap and a blue-shift (shift to shorter wavelengths) in the spectra.[2]

This principle is fundamental to the design of carbazole derivatives for specific applications, from deep-blue emitters in OLEDs to efficient charge transporters in solar cells.[15][16]

Characterization of Electronic Properties: Experimental Protocols

A comprehensive understanding of a carbazole derivative's electronic properties requires a combination of electrochemical and spectroscopic techniques.

Determining HOMO and LUMO Levels: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[12][17][18]

-

Sample Preparation:

-

Dissolve the carbazole derivative (typically 1-5 mM) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial for ensuring conductivity of the solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

-

Measurement:

-

Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the compound.

-

Record the resulting voltammogram (current vs. potential).

-

Calibrate the potential scale by adding a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, and measuring its half-wave potential (E₁/₂).

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eₒₓ) from the voltammogram.

-

Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1] (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level. This value can vary slightly in the literature.)

-

Determine the onset reduction potential (EᵣₑᏧ).

-

Calculate the LUMO energy level using the formula: LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1]

-

The following diagram illustrates the workflow for determining HOMO/LUMO levels.

Probing Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are essential for understanding how a molecule interacts with light.[7]

-

Sample Preparation:

-

Prepare dilute solutions of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent (e.g., dichloromethane, toluene).

-

Ensure the solvent does not absorb in the wavelength range of interest.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution.

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its λₘₐₓ.

-

Record the emission spectrum.

-

Determine the wavelength of maximum emission (λₑₘ).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance and integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

-

Calculate the fluorescence quantum yield (Φբ) using the following equation: Φբ (sample) = Φբ (std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Investigating Excited-State Dynamics: Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the short-lived excited states of molecules, providing insights into processes like intersystem crossing and charge transfer.[19][20][21][22]

-

Sample Preparation: Prepare a solution of the carbazole derivative in a suitable solvent in a cuvette.

-

Excitation (Pump): Excite the sample with an ultrashort laser pulse (femtosecond or picosecond) at a wavelength where the molecule absorbs.

-

Probing: At a controlled time delay after the pump pulse, probe the sample with a broadband, lower-intensity light pulse.

-

Detection: Measure the change in absorbance of the probe light as a function of wavelength and time delay. This reveals the absorption spectra of the transient excited species.

-

Data Analysis: By analyzing the decay kinetics of the transient signals, one can determine the lifetimes of excited states and the rates of photophysical processes.[19][20][21][22]

Applications in Organic Electronics

The tunable electronic properties of carbazole derivatives make them indispensable in a variety of advanced applications.[7][10][23]

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in OLEDs as host materials for phosphorescent emitters, hole-transporting layers (HTLs), and electron-blocking layers (EBLs).[15][24] Their high triplet energy allows for efficient energy transfer to phosphorescent guest molecules, and their excellent hole mobility ensures balanced charge injection into the emissive layer.[6] Fused-ring carbazoles, in particular, have shown great promise as emitters for deep-blue OLEDs.[15]

Sources

- 1. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 10. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02407B [pubs.rsc.org]

- 11. Carbazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet-Triplet Transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

Introduction to carbazole-based hole transporting materials

An In-Depth Technical Guide to Carbazole-Based Hole Transporting Materials

Authored by a Senior Application Scientist

Foreword: The relentless pursuit of efficiency and stability in optoelectronic devices has led to a focused exploration of novel materials. Among these, carbazole-based hole transporting materials (HTMs) have emerged as a cornerstone in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This guide provides a comprehensive technical overview of carbazole-based HTMs, from fundamental molecular design principles to their application and characterization in state-of-the-art devices. It is intended for researchers, scientists, and professionals in the field of materials science and drug development who seek a deeper understanding of these pivotal organic semiconductors.

The Primacy of Carbazole in Hole Transporting Materials

The efficacy of a hole transporting layer (HTL) is paramount in dictating the overall performance of an optoelectronic device. It is tasked with the critical roles of efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons to prevent charge recombination at the interface.[1][2] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention as a fundamental building block for HTMs due to a unique confluence of advantageous properties.[3]

Inherent Physicochemical Advantages of the Carbazole Moiety:

-

Electron-Rich Nature: The nitrogen atom in the carbazole ring readily donates its lone pair of electrons into the aromatic system, rendering the molecule electron-rich. This intrinsic property is fundamental to its hole-transporting capabilities.[4]

-

High Thermal and Chemical Stability: The aromaticity of the carbazole unit imparts exceptional stability to its derivatives under a wide range of thermal and chemical conditions, a crucial attribute for long-lasting electronic devices.[3][4]

-

Facile Functionalization: The carbazole scaffold possesses multiple reactive sites (primarily the 2, 3, 6, 7, and 9 positions) that can be readily functionalized. This allows for precise tuning of its electronic and optical properties through molecular engineering.[4][5][6]

-

High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit high photoluminescence quantum yields, which is particularly beneficial in OLED applications.[4]

-

Excellent Film-Forming Properties: Carbazole-based materials often form stable, amorphous films, which is essential for creating uniform and defect-free layers in solution-processed or vacuum-deposited devices.[7]

These inherent characteristics make carbazole a versatile platform for designing HTMs tailored to the specific energy level requirements and processing conditions of various optoelectronic architectures.

Molecular Design Strategies for Advanced Carbazole-Based HTMs

The performance of a carbazole-based HTM is intricately linked to its molecular architecture. Strategic design and synthesis are employed to optimize key parameters such as the highest occupied molecular orbital (HOMO) energy level, hole mobility, and solubility.

Small Molecule HTMs

Small molecule carbazole derivatives are widely explored due to their well-defined molecular weight and ease of purification.[8] The general design strategy involves a central carbazole core functionalized with various electron-donating or electron-withdrawing groups to modulate the electronic properties.

A common approach is the creation of donor-acceptor-donor (D-A-D) type molecules.[1][9] In this architecture, the carbazole unit often acts as the electron donor, linked to an electron-accepting core. This design can enhance intramolecular charge transfer, influencing the material's absorption spectrum and energy levels.[9] The incorporation of electron-withdrawing groups like cyano (-CN) or fluorine can increase the electron-deficient character of the molecule, thereby improving hole extraction and transport capabilities.[1]

Dendrimeric HTMs

Carbazole-based dendrimers are star-shaped macromolecules with a central core and branching dendritic arms. This unique three-dimensional structure offers several advantages:

-

High Glass Transition Temperature (Tg): Dendrimers often exhibit high Tg values, leading to morphologically stable amorphous films that are resistant to crystallization.[10]

-

Good Solubility and Film Formation: The dendritic architecture can improve solubility in common organic solvents, facilitating solution-based device fabrication.[10]

-

Site-Isolation Effect: The bulky dendritic structure can prevent intermolecular aggregation and concentration quenching, which is beneficial for maintaining high photoluminescence efficiency in OLEDs.[11]

Polymeric HTMs

Poly(N-vinylcarbazole) (PVK) is a well-known hole-transporting polymer.[3] Carbazole-containing polymers offer the advantage of excellent film-forming properties and compatibility with large-area, roll-to-roll processing techniques. The connectivity of the carbazole units within the polymer backbone (e.g., 3,6-linked vs. 2,7-linked) has a significant impact on the charge transport properties and overall device performance.[12] The rigid π-conjugated framework of the carbazole moiety facilitates efficient charge transport, while its inherent hydrophobicity can improve the moisture resistance of the device.[12]

Synthesis and Purification: A Practical Approach

The synthesis of carbazole-based HTMs typically involves common organic reactions such as Ullmann coupling, Suzuki coupling, and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecular architectures.

Exemplary Synthetic Protocol: Synthesis of a Simple Carbazole-Based HTM

The following is a generalized, step-by-step methodology for the synthesis of a carbazole derivative, illustrating the common chemical transformations involved.

Step 1: N-Arylation of Carbazole (Ullmann Condensation)

-

To a reaction vessel, add 9H-carbazole, an aryl halide (e.g., 1-iodo-4-methoxybenzene), copper(I) iodide (CuI) as a catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K2CO3).

-

Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 180 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Functionalization of the Carbazole Core (e.g., Bromination)

-

Dissolve the N-arylcarbazole from Step 1 in a suitable solvent like chloroform or carbon tetrachloride.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution in the dark.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by thin-layer chromatography).

-

The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).

-

The organic layer is separated, washed with water and brine, dried, and concentrated to yield the brominated carbazole derivative.

Step 3: Cross-Coupling Reaction (e.g., Suzuki Coupling)

-

Combine the brominated carbazole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous sodium carbonate) in a solvent mixture such as toluene and ethanol.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

-

After completion, the reaction is cooled, and the organic product is extracted.

-

The crude product is purified by column chromatography on silica gel.

Purification: Purity is paramount for achieving high-performance optoelectronic devices. Common purification techniques for carbazole-based HTMs include:

-

Column Chromatography: To separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: To obtain highly crystalline, pure compounds.

-

Sublimation: For volatile small molecules, this technique can yield materials of very high purity.

The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Characterization of Carbazole-Based HTMs

A suite of characterization techniques is employed to evaluate the key properties of newly synthesized carbazole-based HTMs, ensuring their suitability for optoelectronic applications.

Electrochemical Properties

Cyclic Voltammetry (CV): This is a fundamental technique used to determine the electrochemical properties of a material, specifically its oxidation and reduction potentials. From the onset of the first oxidation peak, the Highest Occupied Molecular Orbital (HOMO) energy level can be estimated. The HOMO level is a critical parameter as it must be appropriately aligned with the valence band of the perovskite or the HOMO level of the emissive layer in an OLED to ensure efficient hole injection and extraction.[2][13] Similarly, the Lowest Unoccupied Molecular Orbital (LUMO) energy level can be estimated from the reduction potential.[2][13]

Photophysical Properties

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: UV-Vis spectroscopy is used to study the light absorption properties of the HTM. The absorption spectrum can reveal the optical bandgap of the material. PL spectroscopy provides information about the emission properties, which is particularly important for HTMs used in OLEDs.

Hole Mobility

Hole mobility (µh) is a measure of how quickly holes can move through the material under the influence of an electric field. High hole mobility is desirable for efficient charge transport and to minimize resistive losses in a device.[14] Several techniques are used to measure hole mobility:

-

Time-of-Flight (TOF): This technique measures the transit time of photogenerated charge carriers across a thick film of the material. However, it requires relatively thick films (micrometer range), which may not be representative of the thin films used in actual devices.[15]

-

Space-Charge-Limited Current (SCLC): This is a widely used method that involves fabricating a single-carrier (hole-only) device. By analyzing the current-voltage characteristics in the SCLC region, the mobility can be extracted using the Mott-Gurney law.[16]

-

Charge Extraction by Linearly Increasing Voltage (CELIV): This transient technique is suitable for thin films and can provide information on both carrier mobility and recombination dynamics.[15][16]

-

Field-Effect Transistor (FET): The mobility can also be determined from the characteristics of a field-effect transistor fabricated with the HTM as the active layer.[17]

| Property | Characterization Technique | Significance |

| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | Determines energy level alignment for efficient charge injection/extraction and electron blocking.[2][13] |

| Optical Bandgap | UV-Visible Spectroscopy | Indicates the range of light absorption and transparency in the visible region. |

| Emission Properties | Photoluminescence (PL) Spectroscopy | Characterizes the light-emitting capabilities, crucial for OLED applications. |

| Hole Mobility (µh) | SCLC, TOF, CELIV, FET | Quantifies the efficiency of hole transport through the material.[15][16][17] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, indicating the material's stability during device operation and fabrication.[18] |

| Morphological Stability | Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is related to the stability of the amorphous state.[18] |

Applications in Optoelectronic Devices

The versatility of carbazole-based HTMs has led to their successful integration into a variety of optoelectronic devices, most notably perovskite solar cells and organic light-emitting diodes.

Perovskite Solar Cells (PSCs)

In PSCs, the HTL plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode.[1] Carbazole-based HTMs have emerged as promising alternatives to the commonly used spiro-OMeTAD, which suffers from complex synthesis and the need for dopants that can compromise long-term stability.[1][5]